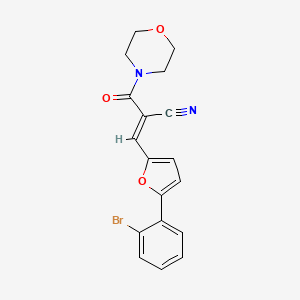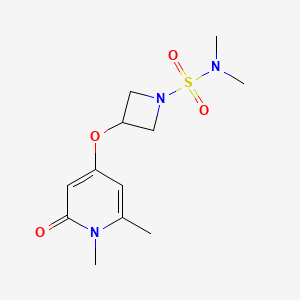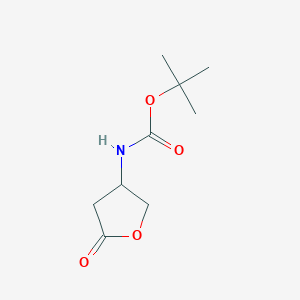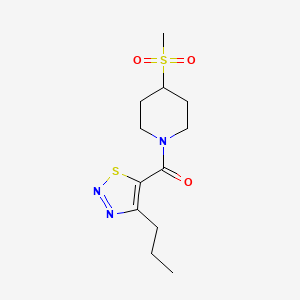![molecular formula C14H16N2O2S B2717321 2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid CAS No. 923176-65-2](/img/structure/B2717321.png)
2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives often involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives, including “2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid”, is often analyzed using X-ray structure analysis via single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole derivatives often proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .Scientific Research Applications
Anticancer Applications
The 2-aminothiazole scaffold, which is a part of the compound , has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Antioxidant Applications
2-aminothiazole-based compounds have been associated with antioxidant activities . These compounds can help protect cells from damage caused by harmful free radicals and oxidative stress, which are often linked to various diseases including cancer .
Antimicrobial Applications
2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antimicrobial activities . They can be used to fight against various types of bacterial and viral infections .
Anti-inflammatory Applications
2-aminothiazole-based compounds have also been associated with anti-inflammatory activities . They can help reduce inflammation and could be used in the treatment of various inflammatory diseases .
Anticonvulsant Applications
2-aminothiazole derivatives have shown anticonvulsant activities . They could potentially be used in the treatment of epilepsy and other seizure disorders .
Antidiabetic Applications
2-aminothiazole derivatives have also shown antidiabetic activities . They could potentially be used in the management and treatment of diabetes .
Antihypertensive Applications
2-aminothiazole derivatives have shown antihypertensive activities . They could potentially be used in the treatment of high blood pressure .
Corrosion Inhibition
2-Amino-5-tert-butyl-1,3,4-thiadiazole, a thiadiazole derivative, has been found to inhibit the corrosion of brass in sea water samples . This suggests potential applications in materials science and engineering .
Future Directions
The future directions for “2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid” and similar compounds include further exploration of their anticancer properties . There is also interest in investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .
Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles. They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
properties
IUPAC Name |
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(17)18)16-13(15)19-11/h4-7H,1-3H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWMZRWLLVKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)



![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)



![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
